2-(Trifluoromethylsulfonyloxy)-1-octene
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Overview
Description
Preparation Methods
The synthesis of Oct-1-en-2-yl trifluoromethanesulfonate typically involves the reaction of an appropriate alcohol with trifluoromethanesulfonic anhydride in the presence of a base. One common method involves the use of lithium diisopropylamide (LDA) as a base and anhydrous tetrahydrofuran (THF) as the solvent . The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediate products . The crude product is then purified by column chromatography to obtain the desired compound .
Chemical Reactions Analysis
Oct-1-en-2-yl trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases like potassium tert-butoxide and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or base used.
Scientific Research Applications
Oct-1-en-2-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of Oct-1-en-2-yl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which is a good leaving group. This activation facilitates nucleophilic substitution or elimination reactions, depending on the reaction conditions . The molecular targets and pathways involved are primarily related to the reactivity of the trifluoromethanesulfonate group.
Comparison with Similar Compounds
Oct-1-en-2-yl trifluoromethanesulfonate can be compared with other trifluoromethanesulfonate esters, such as:
- Methyl trifluoromethanesulfonate
- Ethyl trifluoromethanesulfonate
- Cyclohexyl trifluoromethanesulfonate
These compounds share similar reactivity due to the presence of the trifluoromethanesulfonate group but differ in their alkyl or aryl groups, which can influence their physical properties and specific applications .
Properties
Molecular Formula |
C9H15F3O3S |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
oct-1-en-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H15F3O3S/c1-3-4-5-6-7-8(2)15-16(13,14)9(10,11)12/h2-7H2,1H3 |
InChI Key |
MABCAUNYWAJLEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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